molecular formula C12H13NO B14716110 1-Benzyl-5-methylidenepyrrolidin-2-one CAS No. 22568-12-3

1-Benzyl-5-methylidenepyrrolidin-2-one

Cat. No.: B14716110
CAS No.: 22568-12-3
M. Wt: 187.24 g/mol
InChI Key: ROUVVMKRICJART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methylidenepyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzyl group and a methylidene group attached to the nitrogen and carbon atoms, respectively

Preparation Methods

The synthesis of 1-Benzyl-5-methylidenepyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the methylidene group . Another approach includes the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-5-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-methylidenepyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzyl-5-methylidenepyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the benzyl and methylidene groups, resulting in different chemical and biological properties.

    N-benzylpyrrolidin-2-one: Similar structure but without the methylidene group, affecting its reactivity and applications.

    5-methylpyrrolidin-2-one: Contains a methyl group instead of a methylidene group, leading to different chemical behavior

Properties

CAS No.

22568-12-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-5-methylidenepyrrolidin-2-one

InChI

InChI=1S/C12H13NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6H,1,7-9H2

InChI Key

ROUVVMKRICJART-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.